3-(isopropylthio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a benzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure would likely be planar due to the presence of the benzene rings. The sulfur atoms in the thiazole ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions, including hydrolysis to form benzoic acid and an amine. The thiazole ring is also reactive and can participate in a variety of transformations .Scientific Research Applications
- This compound has been investigated for its pesticidal potential. In a study by Shang et al., a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized via the Betti reaction . The bioassay results revealed favorable insecticidal activity, particularly against the oriental armyworm and diamondback moth. Some of the synthesized compounds exhibited LC50 values as low as 0.0988–5.8864 mg/L against the diamondback moth. These findings suggest that this compound could serve as a promising insecticidal agent.
- The compound’s excited state intramolecular proton transfer (ESIPT) reaction has been studied in different solvents. By analyzing potential energy curves, researchers found that solvent polarity affects the ESIPT reaction of this compound. Understanding solvent effects can aid in developing new products for optoelectronics and analytical tools .
- Functionalized 2-hydrazinobenzothiazole derivatives, including this compound, have been investigated for their corrosion inhibition properties. The compound forms a protective layer on metal surfaces, slowing down the corrosion process. Quantum parameters obtained from DFT and Monte Carlo simulations support the experimental results .
- Calcium imaging experiments revealed that certain derivatives of this compound (e.g., 8h, 8i, and viii) could activate the release of calcium ions in insect central neurons (M. sep-arata) at higher concentrations. This information provides insights into potential neuroactive properties .
Pesticidal Properties
Solvent Effects in Optoelectronics
Corrosion Inhibition
Calcium Imaging in Insects
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfanyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3/c1-16(2)31-19-8-4-7-18(12-19)23(28)27(15-17-6-5-11-25-14-17)24-26-21-10-9-20(33(3,29)30)13-22(21)32-24/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNLIGYZSSGCQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropylthio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
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